molecular formula C9H13NO2Si B052171 3-(Trimethylsilyl)pyridine-4-carboxylic acid CAS No. 112266-47-4

3-(Trimethylsilyl)pyridine-4-carboxylic acid

Cat. No. B052171
M. Wt: 195.29 g/mol
InChI Key: YMEDAHXDSBATCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Trimethylsilyl)pyridine-4-carboxylic acid (TSPCA) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TSPCA belongs to the class of organosilicon compounds and is widely used in organic synthesis, catalysis, and as a reagent in various chemical reactions.

Mechanism Of Action

3-(Trimethylsilyl)pyridine-4-carboxylic acid acts as a Lewis acid and can form complexes with Lewis bases. The trimethylsilyl group in 3-(Trimethylsilyl)pyridine-4-carboxylic acid enhances the electrophilicity of the pyridine ring, making it a stronger Lewis acid. 3-(Trimethylsilyl)pyridine-4-carboxylic acid can also act as a proton acceptor due to the presence of the carboxylic acid group. The unique properties of 3-(Trimethylsilyl)pyridine-4-carboxylic acid make it a versatile reagent in various chemical reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3-(Trimethylsilyl)pyridine-4-carboxylic acid. However, it has been reported that 3-(Trimethylsilyl)pyridine-4-carboxylic acid can induce apoptosis in cancer cells. 3-(Trimethylsilyl)pyridine-4-carboxylic acid has also been shown to inhibit the growth of some bacteria and fungi.

Advantages And Limitations For Lab Experiments

3-(Trimethylsilyl)pyridine-4-carboxylic acid has several advantages as a reagent in chemical reactions. It is stable, easy to handle, and has a long shelf life. 3-(Trimethylsilyl)pyridine-4-carboxylic acid is also relatively inexpensive and readily available. However, 3-(Trimethylsilyl)pyridine-4-carboxylic acid can be sensitive to moisture and air, and it should be stored in a dry and air-tight container. 3-(Trimethylsilyl)pyridine-4-carboxylic acid can also be toxic and should be handled with care.

Future Directions

There are several potential future directions for the use of 3-(Trimethylsilyl)pyridine-4-carboxylic acid in scientific research. One potential application is in the synthesis of new drugs and natural products. 3-(Trimethylsilyl)pyridine-4-carboxylic acid can be used as a reagent in the synthesis of chiral compounds, which are important in drug development. 3-(Trimethylsilyl)pyridine-4-carboxylic acid can also be used in the preparation of new ligands for asymmetric catalysis. Another potential application is in the development of new materials. 3-(Trimethylsilyl)pyridine-4-carboxylic acid can be used as a building block for the synthesis of new polymers and materials with unique properties.
Conclusion:
In conclusion, 3-(Trimethylsilyl)pyridine-4-carboxylic acid is a versatile reagent with many potential applications in scientific research. Its unique properties make it a valuable tool in organic synthesis, catalysis, and the preparation of new materials. Further research is needed to explore the full potential of 3-(Trimethylsilyl)pyridine-4-carboxylic acid in scientific research.

Synthesis Methods

The synthesis of 3-(Trimethylsilyl)pyridine-4-carboxylic acid involves the reaction of 3-pyridinecarboxylic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction yields 3-(Trimethylsilyl)pyridine-4-carboxylic acid as a white crystalline solid with a melting point of 94-97°C. The purity of 3-(Trimethylsilyl)pyridine-4-carboxylic acid can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

3-(Trimethylsilyl)pyridine-4-carboxylic acid has been widely used in scientific research as a reagent in various chemical reactions. It has been used as a catalyst in the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. 3-(Trimethylsilyl)pyridine-4-carboxylic acid has also been used as a reagent in the synthesis of natural products, such as alkaloids and terpenoids. In addition, 3-(Trimethylsilyl)pyridine-4-carboxylic acid has been used in the preparation of chiral ligands for asymmetric catalysis.

properties

CAS RN

112266-47-4

Product Name

3-(Trimethylsilyl)pyridine-4-carboxylic acid

Molecular Formula

C9H13NO2Si

Molecular Weight

195.29 g/mol

IUPAC Name

3-trimethylsilylpyridine-4-carboxylic acid

InChI

InChI=1S/C9H13NO2Si/c1-13(2,3)8-6-10-5-4-7(8)9(11)12/h4-6H,1-3H3,(H,11,12)

InChI Key

YMEDAHXDSBATCN-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1=C(C=CN=C1)C(=O)O

Canonical SMILES

C[Si](C)(C)C1=C(C=CN=C1)C(=O)O

synonyms

4-Pyridinecarboxylicacid,3-(trimethylsilyl)-(9CI)

Origin of Product

United States

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